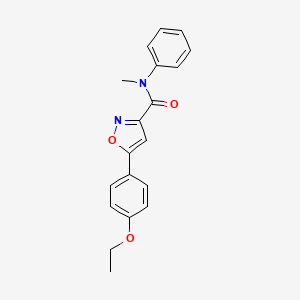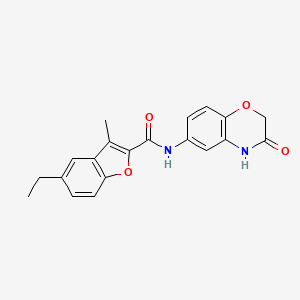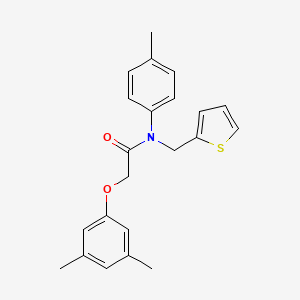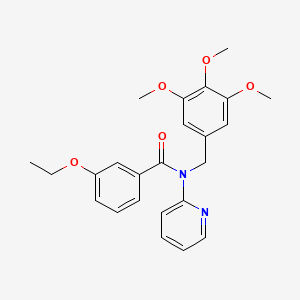![molecular formula C28H31N3O3S B11346797 N-(9-ethyl-9H-carbazol-3-yl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11346797.png)
N-(9-ethyl-9H-carbazol-3-yl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, photochemistry, and medicinal chemistry due to their unique structural and electronic properties.
Preparation Methods
The synthesis of N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Carbazole Core: This step involves the synthesis of the carbazole core, which can be achieved through various methods such as the Buchwald-Hartwig amination or the Ullmann reaction.
Introduction of the Ethyl Group: The ethyl group is introduced at the 9-position of the carbazole core through alkylation reactions.
Attachment of the Piperidine Ring: The piperidine ring is attached to the carbazole core via nucleophilic substitution reactions.
Sulfonylation: The methanesulfonyl group is introduced through sulfonylation reactions using reagents like methanesulfonyl chloride.
Final Coupling: The final step involves coupling the piperidine derivative with the carbazole core to form the desired compound.
Chemical Reactions Analysis
N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electronic properties.
Photochemistry: It is utilized in photochemical reactions and as a photosensitizer in various photophysical studies.
Medicinal Chemistry: The compound is investigated for its potential therapeutic applications, including its use as an anticancer or antimicrobial agent.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can be compared with other carbazole derivatives, such as:
N-(9-ethyl-9H-carbazol-3-yl)-2,4,6-trimethylbenzamide: This compound has a similar carbazole core but different substituents, leading to distinct electronic and chemical properties.
Poly[N-(3-(9H-carbazol-9-yl)propyl)methacrylamide]: This polymeric compound incorporates the carbazole moiety and is used in memory devices due to its unique resistive switching properties.
The uniqueness of N-(9-ETHYL-9H-CARBAZOL-3-YL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct electronic, photophysical, and biological properties.
Properties
Molecular Formula |
C28H31N3O3S |
|---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C28H31N3O3S/c1-3-31-26-11-7-6-10-24(26)25-18-23(12-13-27(25)31)29-28(32)21-14-16-30(17-15-21)35(33,34)19-22-9-5-4-8-20(22)2/h4-13,18,21H,3,14-17,19H2,1-2H3,(H,29,32) |
InChI Key |
QISMRFANNFCGQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4C)C5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-ethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11346721.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11346724.png)

![2-[(6-benzyl-3-cyano-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B11346740.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-4-propoxybenzamide](/img/structure/B11346752.png)
![2-(4-chlorophenyl)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11346753.png)



![N-{2-[(2-phenylethyl)carbamoyl]phenyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11346783.png)

![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11346793.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(pentan-2-yl)piperidine-4-carboxamide](/img/structure/B11346803.png)
